molecular formula C21H24N2O3S B2982030 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1327244-24-5

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2982030
CAS No.: 1327244-24-5
M. Wt: 384.49
InChI Key: XSIYYFZPEOYAKO-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that features a unique combination of a cyclopentylthio group, a furan-2-carbonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the reaction of furan with acyl chlorides under Friedel-Crafts acylation conditions.

    Synthesis of the tetrahydroisoquinoline derivative: This step involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.

    Thioether formation: The cyclopentylthio group can be introduced via nucleophilic substitution reactions using cyclopentylthiol and appropriate leaving groups.

    Final coupling: The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroisoquinoline derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may be utilized in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: A similar compound with a slight variation in the position of the substituent on the tetrahydroisoquinoline ring.

    2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide: Another similar compound with a different position of the substituent.

Uniqueness

The uniqueness of 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-20(14-27-18-4-1-2-5-18)22-17-8-7-15-9-10-23(13-16(15)12-17)21(25)19-6-3-11-26-19/h3,6-8,11-12,18H,1-2,4-5,9-10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYYFZPEOYAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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